Dichlormezanone - 114676-30-1

Dichlormezanone

Catalog Number: EVT-10990785
CAS Number: 114676-30-1
Molecular Formula: C11H11Cl2NO3S
Molecular Weight: 308.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dichlormezanone is classified as a central nervous system depressant. It is synthesized from various chemical precursors, with notable methods involving reactions between p-chlorobenzaldehyde and methylamine, among others. The compound's pharmacological classification places it within anxiolytics and muscle relaxants, making it relevant in both psychiatric and neurological treatments.

Synthesis Analysis

Methods and Technical Details

The synthesis of dichlormezanone can be achieved through several methods. One optimized method involves the following steps:

  1. Formation of p-chlorobenzylidene methylamine: This is achieved by reacting p-chlorobenzaldehyde with methylamine in a toluene solvent under catalytic conditions.
  2. Cyclization: The p-chlorobenzylidene methylamine undergoes a condensation reaction with 3-mercaptopropionic acid in toluene, leading to a cyclized intermediate.
  3. Oxidation: The cyclized compound is then oxidized using potassium permanganate in an acidic solution to yield crude dichlormezanone.
  4. Recrystallization: The crude product is purified through recrystallization using anhydrous ethanol, resulting in a high-purity crystalline form of dichlormezanone .

This method highlights the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Dichlormezanone has a complex molecular structure characterized by its thiazine ring, which contributes to its pharmacological properties. The molecular formula is C11H12ClN2OC_{11}H_{12}ClN_2O, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.

  • Molecular Weight: Approximately 224.68 g/mol
  • Structural Features: The structure includes a thiazine ring fused with a phenolic moiety, which is crucial for its activity as a muscle relaxant.
Chemical Reactions Analysis

Reactions and Technical Details

Dichlormezanone participates in various chemical reactions typical for organic compounds containing nitrogen and sulfur functionalities. Key reactions include:

  1. Hydrolysis: Under certain conditions, dichlormezanone can undergo hydrolysis, leading to the formation of metabolites that may exhibit different pharmacological activities.
  2. Oxidation: The compound can be oxidized further under strong oxidizing conditions, which may lead to degradation products that could affect its efficacy .
  3. Enantiomeric Separation: Recent studies have explored the separation of enantiomers of dichlormezanone, revealing differences in their interactions with biological systems .
Mechanism of Action

Process and Data

Dichlormezanone exerts its effects primarily through modulation of neurotransmitter systems in the brain. It enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to increased neuronal inhibition. This mechanism results in sedative and muscle relaxant effects:

  • GABA Receptor Interaction: Dichlormezanone binds to GABA receptors, facilitating chloride ion influx into neurons.
  • Clinical Implications: This action contributes to its use as an anxiolytic and muscle relaxant in clinical settings.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Approximately 100-102°C.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity consistent with compounds containing nitrogen and sulfur functionalities.
Applications

Scientific Uses

Dichlormezanone is utilized primarily in medical applications as a muscle relaxant and anxiolytic agent. Its properties make it suitable for treating conditions such as:

  • Anxiety disorders
  • Muscle spasms
  • Preoperative sedation

Research continues into its potential applications in various therapeutic areas, including pain management and neuropharmacology.

Historical Development and Global Regulatory Status

Chronology of Therapeutic Use and Market Authorization

Chlormezanone, a centrally acting thiazinone derivative, was initially developed as an anxiolytic and muscle relaxant. Synthesized in the late 1950s, it received patent protection in 1958 [6]. The compound gained broad international market authorization during the 1960s–1980s under brand names including Trancopal, Fenaprim, and Alinam [3] [6]. Its therapeutic positioning targeted mild anxiety disorders and musculoskeletal pain, leveraging dual mechanisms of GABAergic modulation and mild sedative properties [3].

Table 1: Chronology of Key Regulatory Milestones for Chlormezanone

YearRegulatory EventJurisdiction(s)
1958Initial patent grantUnited States
1960sFirst commercial introductionsFrance, Germany, United Kingdom
1985Approval for clinical useJapan
1996Market withdrawal initiatedEuropean Union countries
2016Formal withdrawal completionChina

Global adoption exhibited significant regional variability. While the compound achieved widespread formulary inclusion across European and Asian markets by the 1980s, it never secured approval in the United States. Japan maintained marketing authorization until at least the early 2000s despite emerging safety concerns elsewhere [1] [4].

Regulatory Withdrawal Rationale: Epidemiologic Evidence Review

The primary catalyst for global market withdrawals emerged from post-marketing surveillance identifying severe cutaneous adverse reactions (SCARs). Epidemiologic evidence demonstrated an association between chlormezanone exposure and toxic epidermal necrolysis (TEN) and Stevens-Johnson syndrome (SJS), conditions characterized by extensive epidermal detachment and high mortality rates [4] [6].

The temporal relationship between regulatory actions and evidence accumulation reveals critical patterns:

  • 1994–1996: France initiated market withdrawal following domestic pharmacovigilance reports documenting fatal TEN cases. This triggered sequential regulatory suspensions across the European Union and other regions [3] [6].
  • Evidence Quality Assessment: According to Oxford Centre for Evidence-Based Medicine criteria applied retrospectively, the withdrawal decision relied predominantly on Level 4 evidence (case-series studies). Published case reports documented systemic symptoms progressing to exfoliative dermatitis, mucosal involvement, and multi-organ failure, with histological confirmation of full-thickness epidermal necrosis [4] [6].
  • Incidence Quantification: Though absolute risk remained low (estimated <1:10,000 exposures), the fatality rate exceeding 30% in documented TEN cases established an unfavorable risk-benefit profile for an agent treating non-life-threatening conditions [4] [6].

Comparative Analysis of International Regulatory Responses

Regulatory agencies exhibited heterogeneous risk tolerance and response timelines to emerging safety data concerning chlormezanone:

Table 2: International Regulatory Response Patterns to Chlormezanone Safety Signals

JurisdictionPrimary Action YearRegulatory MechanismKey Influencing Factors
France1994Market suspensionDomestic pharmacovigilance case accumulation
European Union1996Coordinated withdrawalEU-wide safety review
JapanPost-2000Continued availabilityAlternative risk assessment; labeling changes
China2016Formal market withdrawalRetrospective review of international data
Latin AmericaVaried (1996–2010s)Country-specific restrictionsLocal prescribing patterns and case reports

This divergence stemmed from multiple factors:

  • Pharmacovigilance Infrastructure: Countries with advanced spontaneous reporting systems (e.g., France) detected safety signals earlier than those reliant on international alerts. China's 2016 withdrawal occurred during system modernization, enabling retrospective analysis of global data [4] [2].
  • Therapeutic Alternatives: Regions with abundant anxiolytic options (Western Europe) exhibited lower risk tolerance compared to markets with formulary limitations.
  • Regulatory Dependence: Analysis of 94 United Nations countries revealed poor concordance in withdrawal decisions (Fleiss' kappa = -0.114), indicating minimal consensus in risk interpretation. This allowed continued availability in Japan and sporadic Latin American use despite European withdrawals [2] [5].

Post-Withdrawal Surveillance and Legacy Clinical Impact

Surveillance data following formal withdrawals revealed persistent clinical utilization and safety challenges:

  • Legacy Prescribing: Published case reports from Latin America (1996–2012) documented continued chlormezanone exposure, with at least 5% of drug-induced liver injury cases in one series attributed to the compound despite its discontinued status in originating markets [5].
  • Impact on Pharmacovigilance Systems: China's withdrawal experience (1999–2021) demonstrated evolution in evidence assessment. While early withdrawals (e.g., phenylpropanolamine, 2000) relied on case-series data, later actions incorporated higher-level evidence, partly influenced by chlormezanone-type safety controversies [4].
  • Regulatory Science Legacy: The episode contributed to three paradigm shifts:
  • Strengthened requirements for pharmacovigilance plans in new drug applications, particularly for CNS-active compounds
  • Enhanced international data-sharing mechanisms through WHO Consolidated Lists and Pharmaceuticals Newsletter monitoring
  • Adoption of standardized evidence-assessment frameworks (e.g., Oxford criteria) for withdrawal decisions in emerging regulatory systems [2] [4].

The chlormezanone regulatory history established precedents for transnational risk management. Its persistence in pharmacopeias despite known severe risks underscores ongoing challenges in global drug safety harmonization and post-market surveillance efficacy [2] [4].

Properties

CAS Number

114676-30-1

Product Name

Dichlormezanone

IUPAC Name

2-(3,4-dichlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one

Molecular Formula

C11H11Cl2NO3S

Molecular Weight

308.2 g/mol

InChI

InChI=1S/C11H11Cl2NO3S/c1-14-10(15)4-5-18(16,17)11(14)7-2-3-8(12)9(13)6-7/h2-3,6,11H,4-5H2,1H3

InChI Key

FTBWWORDOHNJDB-UHFFFAOYSA-N

Canonical SMILES

CN1C(S(=O)(=O)CCC1=O)C2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.